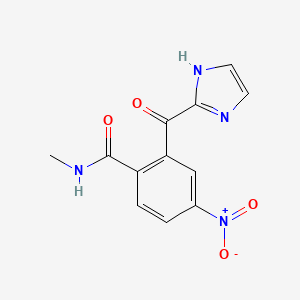

2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide

Description

2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide is a nitrobenzamide derivative featuring an imidazole-2-carbonyl moiety attached to the N-methylated benzamide core. This compound combines aromatic nitro groups (electron-withdrawing) with the imidazole heterocycle (a pharmacophore in many bioactive molecules). For instance, nitrobenzamides like N-(4-bromophenyl)-N-methyl-4-nitrobenzamide (3k) are synthesized via electrophilic substitution or condensation reactions , suggesting analogous pathways for the target compound. The imidazole ring likely enhances hydrogen-bonding capacity and metal coordination, which could influence solubility or biological interactions .

Properties

CAS No. |

62366-95-4 |

|---|---|

Molecular Formula |

C12H10N4O4 |

Molecular Weight |

274.23 g/mol |

IUPAC Name |

2-(1H-imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide |

InChI |

InChI=1S/C12H10N4O4/c1-13-12(18)8-3-2-7(16(19)20)6-9(8)10(17)11-14-4-5-15-11/h2-6H,1H3,(H,13,18)(H,14,15) |

InChI Key |

YYCPMZGIQVGGED-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=NC=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide typically involves the reaction of 1-methyl-1H-imidazole-2-carbonyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride.

Substitution: The imidazole ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: 2-(1H-Imidazole-2-carbonyl)-N-methyl-4-aminobenzamide.

Reduction: 2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzyl alcohol.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

Research indicates that 2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that compounds containing imidazole rings can exhibit antimicrobial activity. This makes them promising candidates for developing new antibiotics or antifungal agents.

- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. The nitro group may contribute to its cytotoxic effects against certain cancer cell lines.

- Enzyme Inhibition : There is evidence that this compound can act as an enzyme inhibitor, which is crucial in the development of drugs targeting specific metabolic pathways.

Applications in Drug Development

The unique chemical structure of 2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide opens avenues for various applications in drug development:

- Targeted Drug Delivery : Its ability to interact with biological systems can be harnessed for targeted delivery systems, enhancing the efficacy of existing drugs while minimizing side effects.

- Development of New Therapeutics : As a lead compound, it can serve as a scaffold for synthesizing new derivatives with improved pharmacological profiles.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several derivatives of imidazole compounds, including 2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide. Results indicated significant inhibition of bacterial growth, suggesting potential use in treating infections caused by resistant strains.

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound could induce apoptosis in cancer cells. The mechanism was linked to the activation of specific apoptotic pathways, making it a candidate for further development as an anticancer agent.

Case Study 3: Enzyme Inhibition

Research focused on the enzyme inhibition properties revealed that 2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide effectively inhibits certain enzymes involved in metabolic disorders, suggesting its potential role in managing diseases such as diabetes.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the nitro group can participate in redox reactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide with structurally related compounds, focusing on substituents, spectral data, and synthesis:

Key Observations:

Structural Variations: The target compound’s imidazole-2-carbonyl group distinguishes it from analogs like 3k (bromophenyl) and 3e (methoxybenzylidene). N-[3-(1H-Imidazol-1-yl)propyl]-4-nitrobenzamide shares the nitrobenzamide core but replaces the imidazole-carbonyl with a propyl-linked imidazole, likely altering solubility and steric effects .

Synthesis Methods: 3k was synthesized using trifluoroacetic anhydride (TFAA) and hexafluoroisopropanol (HFIP) at 70°C, achieving 82% yield . Similar conditions (e.g., high-polarity solvents, acylating agents) might apply to the target compound. In contrast, 3e and related benzimidazoles were prepared via Povarov reactions at 130°C, emphasizing thermal stability requirements for imidazole derivatives .

Spectral Trends :

- Nitrobenzamides consistently show aromatic proton resonances at δ 7–8 ppm in $ ^1H $-NMR (e.g., δ 8.07 in 3k ). The imidazole NH proton in 3e appears at δ 8.34, while the target compound’s imidazole protons may resonate similarly .

- HRMS data for 3k ([M+H]+: 335.0036) highlights the precision required for nitro-containing analogs, a critical consideration for the target compound’s characterization .

Biological Activity

2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide, with the CAS number 62366-95-4, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by research findings and case studies.

The molecular formula of 2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide is , with a molecular weight of 274.232 g/mol. The compound features an imidazole ring, which is known for its biological relevance.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 274.232 g/mol |

| LogP | 2.0065 |

| PSA | 124.16 |

Antimicrobial Activity

Research has shown that compounds containing the imidazole moiety exhibit significant antimicrobial properties. For instance, studies have indicated that derivatives of imidazole can effectively inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.

A study by Jain et al. demonstrated that certain imidazole derivatives displayed promising antibacterial activity when tested against standard reference drugs like Norfloxacin. The results indicated that these compounds could serve as potential candidates for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide has been explored in several studies. Notably, imidazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In one study, the compound exhibited cytotoxic effects against several cancer cell lines, demonstrating IC50 values that suggest significant antiproliferative activity. For example, compounds structurally similar to this benzamide were shown to inhibit the growth of human cancer cell lines effectively .

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole-containing compounds are also noteworthy. The mechanism often involves the modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines. Research indicates that these compounds can interfere with signaling pathways associated with inflammation, making them potential therapeutic agents for inflammatory diseases .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of related compounds:

- Antimicrobial Efficacy : A study evaluated a series of imidazole derivatives against Bacillus subtilis, revealing that certain modifications led to enhanced activity compared to traditional antibiotics.

- Cytotoxicity in Cancer Models : In vitro studies demonstrated that specific derivatives could reduce cell viability in breast cancer models by inducing apoptosis through caspase activation.

- Inflammatory Response Modulation : Experimental models showed that imidazole derivatives could significantly reduce edema in animal models of inflammation, indicating their potential as anti-inflammatory agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.